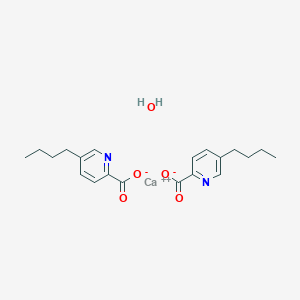

Calcium;5-butylpyridine-2-carboxylate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium fusarate can be synthesized by suspending fumaric acid in water and adding a calcium base. The mixture is heated to 70-90°C and stirred for 2-8 hours. After concentration under reduced pressure, the dried substance is added to ethanol and stirred vigorously. The inner salt of L-carnitine is then added, and the mixture is reacted for 1-6 hours at 60-70°C before cooling for 2-8 hours .

Industrial Production Methods

In industrial settings, calcium fusarate is prepared by mixing fumaric acid with ammonia water to create a mixed solution. This solution is then combined with a calcium chloride solution, stirred, cooled, crystallized, filtered, rinsed, and dried . This method is environmentally friendly as it avoids the use of organic solvents like alcohols and acetic acid .

Chemical Reactions Analysis

Types of Reactions

Calcium fusarate undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form calcium oxide (CaO).

Reduction: Can be reduced under specific conditions, although detailed reduction reactions are less common.

Substitution: Reacts with halogens to form calcium halides (e.g., CaCl₂).

Common Reagents and Conditions

Oxidation: Requires oxygen at room temperature.

Substitution: Reacts with halogens like chlorine or fluorine.

Major Products

Oxidation: Produces calcium oxide (CaO).

Substitution: Produces calcium halides such as calcium chloride (CaCl₂).

Scientific Research Applications

Calcium fusarate is used in various scientific research applications:

Chemistry: Used as a substrate in reaction coupling separation systems to promote the production of L-malate.

Biology: Studied for its role in cellular processes and signal transduction pathways.

Medicine: Investigated for its potential in treating calcium deficiencies and related conditions.

Industry: Used in the production of bio-based polyesters and polyamides.

Mechanism of Action

Calcium fusarate exerts its effects by participating in signal transduction pathways and cellular processes. It stimulates G-protein coupled calcium receptors on the surface of cells, reducing calcium flux and increasing calcium deposition in bones . This mechanism is crucial for maintaining bone health and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Calcium fumarate: Similar in structure and used to boost calcium absorption.

Ferrous fumarate: Used to treat iron-deficiency anemia.

Calcium citrate: Commonly used in supplements for better calcium absorption.

Uniqueness

Calcium fusarate is unique due to its specific applications in promoting L-malate production and its role in signal transduction pathways . Unlike other calcium salts, it has distinct industrial and medical applications .

Properties

Molecular Formula |

C20H26CaN2O5 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

calcium;5-butylpyridine-2-carboxylate;hydrate |

InChI |

InChI=1S/2C10H13NO2.Ca.H2O/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;;/h2*5-7H,2-4H2,1H3,(H,12,13);;1H2/q;;+2;/p-2 |

InChI Key |

QWRCYVQAUYQMSB-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.